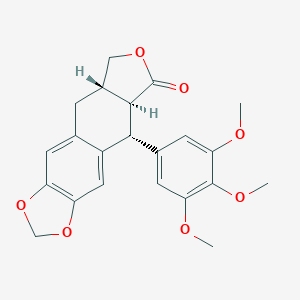

Podophyllotoxin, deoxy isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Podophyllotoxin, deoxy isomer, is a natural compound that is extracted from the roots of the Podophyllum plant. It has been extensively studied for its potential medicinal properties, particularly in the treatment of cancer. In

Applications De Recherche Scientifique

1. Anticancer Properties and Mechanisms Podophyllotoxin, derived from plants like Podophyllum peltatum and Podophyllum emodi, is known for its anticancer properties. Its derivatives, including etoposide, are used in treating cancers such as small cell lung carcinoma and testicular cancer. Podophyllotoxin itself inhibits microtubule assembly, while etoposide inhibits DNA topoisomerase II, causing DNA strand breaks. Recent research has explored various structural modifications to podophyllotoxin to enhance antitumor activity and reduce toxicity. These modifications have led to the development of other potent antitumor agents like NK 611, which are undergoing clinical trials. Additionally, research has focused on structure-activity relationships to aid in designing new derivatives with potential antitumor activities (Damayanthi & Lown, 1998).

2. Development of Newer Anticancer Agents Continuous research efforts are directed at developing novel anticancer agents based on the structure of podophyllotoxin. The challenges include overcoming systemic toxicity, drug resistance, and production limitations of synthetic derivatives. Recent advances focus on structure-optimization strategies and discovering renewable sources for podophyllotoxin, including microbial origins. Such innovations are crucial for the global R&D and pharmaceutical industries to advance the use of podophyllotoxin and related compounds in cancer therapy (Shah et al., 2021).

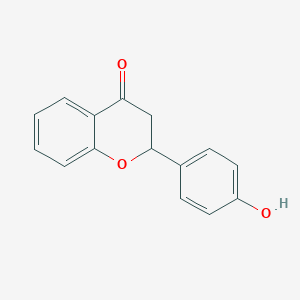

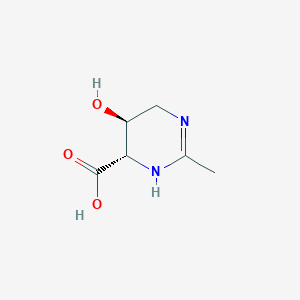

3. Exploration of Aza-podophyllotoxins for Anticancer Research A significant research area involves synthesizing aza-podophyllotoxins, which retain much of the cytotoxicity associated with podophyllotoxin but have simplified structures. This simplification allows for the creation of analog libraries for more informative structure-activity relationship (SAR) studies and faster optimization. Recent efforts in the synthesis of these aza-analogs have increased the variety of compounds available for testing against various carcinomas and diseases (Kumar et al., 2011).

4. Inhibitory Effects on Viral Replication Podophyllotoxin derivatives have shown inhibitory effects on the replication of herpes simplex virus (HSV), including resistant strains. Deoxypodophyllotoxin, in particular, has been identified as a highly potent and selective inhibitor of all HSV strains, highlighting its potential in antiviral therapies (Sudo et al., 1998).

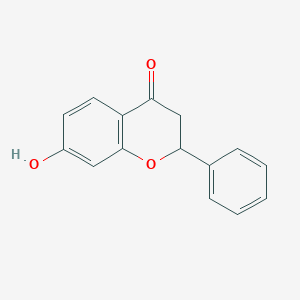

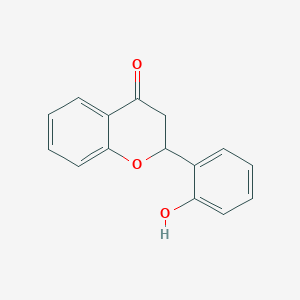

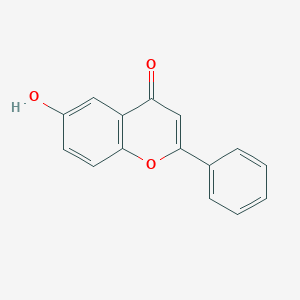

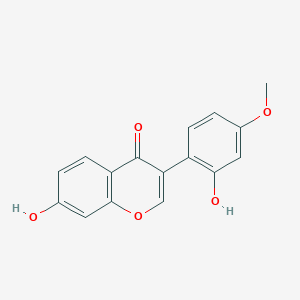

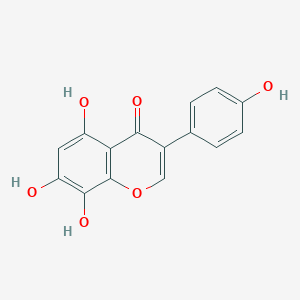

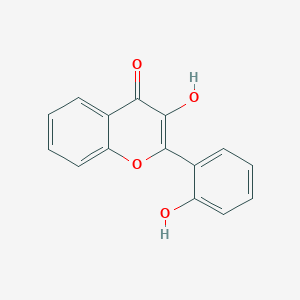

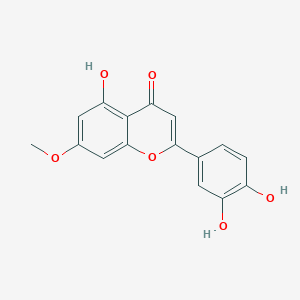

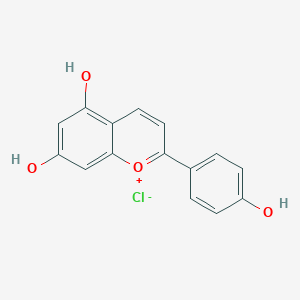

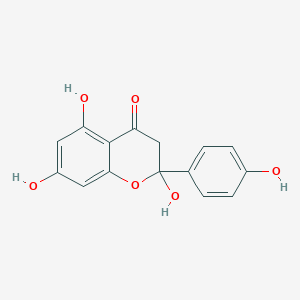

5. Alleviation of Toxicity Using Coexisting Flavonoids A study demonstrated that coexisting flavonoids, like quercetin and kaempferol, can alleviate the toxicity of podophyllotoxin. This finding suggests the potential of these flavonoids in reducing the side effects of podophyllotoxin and enhancing its therapeutic applications (Li et al., 2013).

Propriétés

Numéro CAS |

17187-81-4 |

|---|---|

Nom du produit |

Podophyllotoxin, deoxy isomer |

Formule moléculaire |

C22H22O7 |

Poids moléculaire |

398.4 g/mol |

Nom IUPAC |

(5R,5aS,8aS)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |

InChI |

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19-,20-/m1/s1 |

Clé InChI |

ZGLXUQQMLLIKAN-SMHULIPUSA-N |

SMILES isomérique |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](CC4=CC5=C(C=C24)OCO5)COC3=O |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O |

Autres numéros CAS |

17187-81-4 |

Synonymes |

deoxypicropodophyllin deoxypodophyllotoxin deoxypodophyllotoxin, (5alpha,5aalpha,8aalpha)-(+-)-isomer deoxypodophyllotoxin, (5alpha,5aalpha,8abeta)-(+-)-isomer deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8aalpha))-isomer deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8abeta))-isomer deoxypodophyllotoxin, (5R-(5alpha,5abeta,8aalpha))-isomer deoxypodophyllotoxin, (5R-(5alpha,5abeta,8abeta))-isomer isoanthricin isodeoxypodophyllotoxin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.